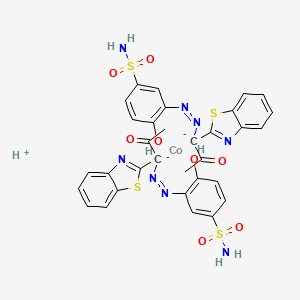
Hydrogen bis(3-((1-(benzothiazol-2-yl)-2-oxopropyl)azo)-4-hydroxybenzenesulphonamidato(2-))cobaltate(1-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrogen bis[3-[[1-(benzothiazol-2-yl)-2-oxopropyl]azo]-4-hydroxybenzenesulfonamidato(2-)]cobaltate(1-) is a complex compound that features a cobalt ion coordinated with a sulfonamide ligand containing benzothiazole and azo groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hydrogen bis[3-[[1-(benzothiazol-2-yl)-2-oxopropyl]azo]-4-hydroxybenzenesulfonamidato(2-)]cobaltate(1-) typically involves the following steps:
Formation of the Benzothiazole Derivative: This can be achieved by cyclization of 2-aminothiophenols with carbon dioxide in the presence of diethylsilane and a catalyst such as 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) at high pressure.
Azo Coupling Reaction: The benzothiazole derivative is then subjected to an azo coupling reaction with a diazonium salt derived from 4-hydroxybenzenesulfonamide.
Complexation with Cobalt: The resulting azo compound is then complexed with a cobalt salt under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Hydrogen bis[3-[[1-(benzothiazol-2-yl)-2-oxopropyl]azo]-4-hydroxybenzenesulfonamidato(2-)]cobaltate(1-) can undergo various types of chemical reactions, including:
Oxidation: The cobalt center can be oxidized, altering the oxidation state of the metal.
Reduction: The azo group can be reduced to form amines.
Substitution: Ligand exchange reactions can occur at the cobalt center.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Ligand exchange can be facilitated by using excess ligands or by changing the solvent conditions.
Major Products
Oxidation: Oxidized cobalt complexes.
Reduction: Amines derived from the reduction of the azo group.
Substitution: New cobalt complexes with different ligands.
Scientific Research Applications
Hydrogen bis[3-[[1-(benzothiazol-2-yl)-2-oxopropyl]azo]-4-hydroxybenzenesulfonamidato(2-)]cobaltate(1-) has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions due to its unique coordination environment.
Medicine: Explored for its potential use in cancer therapy due to its ability to interact with DNA and proteins.
Industry: Utilized in the development of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of hydrogen bis[3-[[1-(benzothiazol-2-yl)-2-oxopropyl]azo]-4-hydroxybenzenesulfonamidato(2-)]cobaltate(1-) involves:
Molecular Targets: The compound can interact with DNA, proteins, and enzymes, potentially inhibiting their function.
Pathways Involved: It may induce oxidative stress in cells, leading to cell death, or interfere with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds such as 2-arylbenzothiazoles and 2-substituted benzothiazoles.
Azo Compounds: Various azo dyes and pigments with similar structural features.
Uniqueness
Hydrogen bis[3-[[1-(benzothiazol-2-yl)-2-oxopropyl]azo]-4-hydroxybenzenesulfonamidato(2-)]cobaltate(1-) is unique due to its combination of benzothiazole, azo, and sulfonamide groups, which confer distinct chemical and biological properties. Its cobalt center also provides unique catalytic and coordination chemistry characteristics.
Properties
CAS No. |
83249-73-4 |
|---|---|
Molecular Formula |
C32H27CoN8O8S4- |
Molecular Weight |
838.8 g/mol |
IUPAC Name |
3-[[1-(1,3-benzothiazol-2-yl)-2-oxopropyl]diazenyl]-4-hydroxybenzenesulfonamide;cobalt;hydron |
InChI |
InChI=1S/2C16H13N4O4S2.Co/c2*1-9(21)15(16-18-11-4-2-3-5-14(11)25-16)20-19-12-8-10(26(17,23)24)6-7-13(12)22;/h2*2-8,22H,1H3,(H2,17,23,24);/q2*-1;/p+1 |
InChI Key |
FPYZCZGYXQSCOM-UHFFFAOYSA-O |
Canonical SMILES |
[H+].CC(=O)[C-](C1=NC2=CC=CC=C2S1)N=NC3=C(C=CC(=C3)S(=O)(=O)N)O.CC(=O)[C-](C1=NC2=CC=CC=C2S1)N=NC3=C(C=CC(=C3)S(=O)(=O)N)O.[Co] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





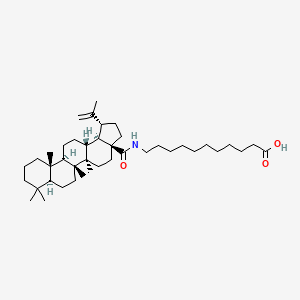
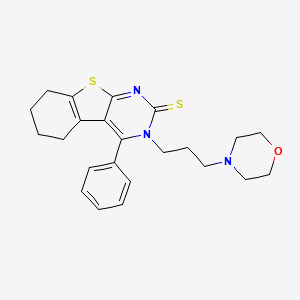
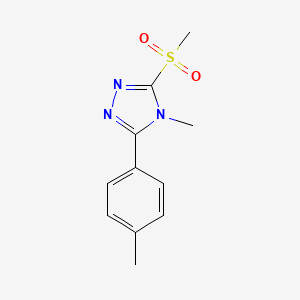

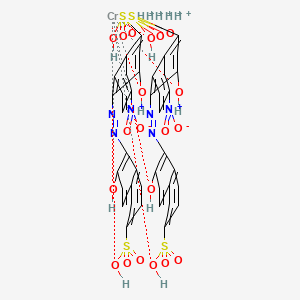

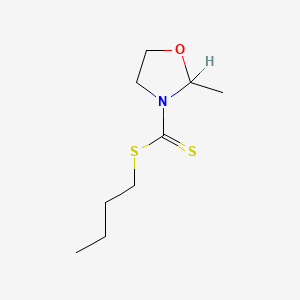
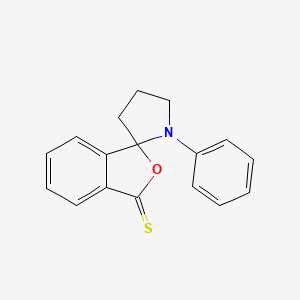

![5-[(2-Tert-butyl-4-methoxy-5-methylphenyl)sulfanyl]-6-hydroxy-2-phenyl-2-(2-phenylethyl)-2,3-dihydro-4h-pyran-4-one](/img/structure/B15184653.png)

